molecular formula C16H18N4O5S B334974 ETHYL 2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B334974
M. Wt: 378.4 g/mol
InChI Key: XDUBVZHETJMZFQ-UHFFFAOYSA-N
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Description

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a nitro group, and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the nitro group. The cyclopenta[b]thiophene moiety is then synthesized and coupled with the pyrazole derivative. The final step involves esterification to obtain the ethyl ester form.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.

Scientific Research Applications

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors through hydrogen bonding or π-π interactions. The cyclopenta[b]thiophene moiety may contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[({3-nitro-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-[({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the 5,6-dihydro-4H-cyclopenta[b]thiophene moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H18N4O5S/c1-3-25-16(22)14-10-5-4-6-11(10)26-15(14)17-13(21)8-19-9(2)7-12(18-19)20(23)24/h7H,3-6,8H2,1-2H3,(H,17,21)

InChI Key

XDUBVZHETJMZFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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